2-Amine-3-Chloro p-Anisidine

Description

Contextual Significance of Aromatic Amines in Advanced Chemical Research

Aniline (B41778), the simplest aromatic amine, and its substituted derivatives are foundational scaffolds in modern chemistry. wikipedia.orgnewworldencyclopedia.org These compounds are not merely laboratory curiosities but are major industrial commodities essential for manufacturing a vast array of products, including dyes, polymers, rubber, pharmaceuticals, and agrochemicals. britannica.comchemcess.com The versatility of the aniline structure, consisting of an amino group attached to a phenyl ring, allows for a wide range of chemical modifications. wikipedia.org This "electron-rich" nature makes the aromatic ring highly susceptible to electrophilic substitution reactions, enabling the synthesis of complex molecules. wikipedia.orgnewworldencyclopedia.org

In medicinal chemistry, the aniline motif is present in numerous drug candidates. cresset-group.com However, the aniline group can sometimes be associated with metabolic instability or toxicity. cresset-group.com Consequently, a significant area of research focuses on creating substituted anilines or bioisosteres to fine-tune pharmacological properties, enhancing factors like bioavailability, solubility, or receptor selectivity while mitigating potential adverse effects. cresset-group.comacs.org The ability to strategically add or modify functional groups on the aniline ring is a powerful tool for optimizing molecular properties for specific applications. cresset-group.comwisdomlib.org

Overview of 2-Amino-3-Chloro-p-Anisidine within Substituted Aniline Class

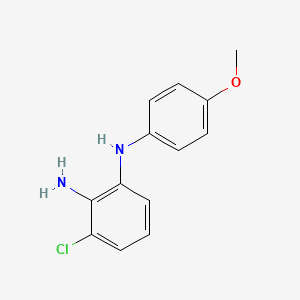

2-Amino-3-Chloro-p-Anisidine, systematically named 2-amino-3-chloro-4-methoxyaniline, is a polysubstituted derivative of aniline. Its structure features a p-anisidine (B42471) (4-methoxyaniline) core further substituted with a chlorine atom at position 3 and an additional amino group at position 2. The molecular formula is C₇H₈ClNO for the monochloro, monoamino, monomethoxy aniline, but the name "2-Amine-3-Chloro p-Anisidine" implies a second amino group, leading to the formula C₇H₇ClN₂O.

The properties of this molecule are dictated by the electronic interplay of its substituents:

Methoxy (B1213986) Group (-OCH₃): Located at the para position (C4), this is a strong electron-donating group through resonance, which increases the electron density of the benzene (B151609) ring.

Amino Groups (-NH₂): Located at the ortho (C2) and para (C1) positions relative to the chloro and methoxy groups, these are also potent electron-donating groups, further activating the ring.

This specific substitution pattern is expected to influence the compound's basicity, nucleophilicity, and susceptibility to further chemical reactions. The basicity of anilines is generally reduced by electron-withdrawing substituents and increased by electron-donating ones. afit.edu The presence of both types of groups on the ring of 2-Amino-3-Chloro-p-Anisidine makes its precise chemical behavior a subject for detailed empirical study.

Interactive Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

| pKa (Predicted) | ~4.8–5.2 |

| Melting Point (Predicted) | ~90–110°C |

| Boiling Point (Predicted) | >250°C (decomposition likely) |

Note: The data in this table is based on computational predictions for a compound with this structure, as extensive experimental data is not publicly available.

Scope and Research Objectives for Scholarly Investigation of 2-Amino-3-Chloro-p-Anisidine

Given the novelty of 2-Amino-3-Chloro-p-Anisidine, dedicated scholarly investigation would be essential to fully characterize it. Key research objectives would include:

Development of Synthetic Pathways: A primary goal would be to establish efficient and regioselective synthesis methods. This could involve multi-step processes starting from simpler anisidine or chlorobenzene derivatives, potentially via nitration, reduction, and chlorination steps. A recent study highlighted a method for the meta-amination of anisidines, which could provide a modern route to such complex structures. nih.gov

Spectroscopic and Structural Characterization: Thorough analysis using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography would be necessary to confirm the molecular structure and provide foundational data.

Investigation of Physicochemical Properties: Experimental determination of properties like pKa, solubility, and electrochemical potential would provide insight into its behavior. Understanding the influence of the unique substituent pattern on the molecule's basicity and electronic properties is a key objective. afit.edu

Exploration of Reactivity and Applications: As a diamino compound, it could serve as a valuable intermediate. guidechem.com Research would explore its utility in synthesizing heterocyclic compounds, such as benzimidazoles, which are important in medicinal chemistry. guidechem.com Its potential as a building block for novel dyes, polymers, or other functional materials would also be a significant area of investigation. wisdomlib.org

Historical Development of Research on Anisidine and Halo-Aniline Derivatives

The history of anisidine and halo-aniline derivatives is intrinsically linked to the broader history of aniline itself. Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo, and he named it Crystallin. newworldencyclopedia.org In the following decades, it was independently discovered from coal tar by Friedlieb Runge (kyanol, 1834) and again from indigo by Carl Julius Fritzsche (aniline, 1841), with the latter name eventually being adopted. newworldencyclopedia.org

The pivotal moment for aniline chemistry came in 1856 when William Henry Perkin, an 18-year-old student, accidentally synthesized the first synthetic dye, mauveine, while attempting to produce quinine from aniline. mcgill.ca This discovery launched the synthetic dye industry and spurred intense research into aniline derivatives. mcgill.ca Shortly after, Antoine Béchamp developed an industrial process to produce aniline from nitrobenzene, making it widely and cheaply available. mcgill.ca This led to the creation of a massive dye industry, particularly in Germany, with companies like BASF (Badische Anilin- & Soda-Fabrik) founded on aniline chemistry. mcgill.ca

The utility of aniline derivatives soon expanded beyond dyes. In the late 19th and early 20th centuries, they became central to the development of pharmaceuticals. Paul Ehrlich's work using aniline-based dyes to selectively stain bacteria led to his "magic bullet" concept and the development of Salvarsan, the first effective drug for syphilis, in 1909. mcgill.ca This was followed by the synthesis of sulfa drugs, the first class of antibiotics, which are also aniline derivatives. newworldencyclopedia.orgmcgill.ca The study of halogenated anilines (halo-anilines) and other substituted forms like anisidines grew from this foundation, as chemists sought to create molecules with specific properties for use as intermediates in the synthesis of these new dyes and drugs. wisdomlib.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H13ClN2O |

|---|---|

Molecular Weight |

248.71 g/mol |

IUPAC Name |

3-chloro-1-N-(4-methoxyphenyl)benzene-1,2-diamine |

InChI |

InChI=1S/C13H13ClN2O/c1-17-10-7-5-9(6-8-10)16-12-4-2-3-11(14)13(12)15/h2-8,16H,15H2,1H3 |

InChI Key |

CXBIHIAMQXURBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)N |

Origin of Product |

United States |

Nomenclature and Advanced Structural Characterization of 2 Amine 3 Chloro P Anisidine

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for the compound is 3-chloro-4-methoxyaniline (B1194202) . This name is derived by identifying aniline (B41778) as the parent molecule, with the amino group defining the C1 position on the benzene (B151609) ring. The substituents are then located and named accordingly: a chloro group at position C3 and a methoxy (B1213986) group at position C4.

The compound is also known by a variety of synonyms and alternative names in both academic and commercial contexts. These designations often arise from different parent compound naming conventions or historical nomenclature. For example, if anisidine is considered the parent, with the methoxy group at C1, the name can vary. The term "p-anisidine" itself refers to 4-methoxyaniline. wikipedia.orghimedialabs.com A chloro substituent at the C3 position relative to the primary amino group (C1) leads to the name 3-Chloro-p-anisidine . stenutz.eunih.gov

A comprehensive list of identifiers and alternative names is provided in the table below.

| Identifier Type | Value |

| Systematic IUPAC Name | 3-chloro-4-methoxyaniline |

| CAS Number | 5345-54-0 |

| Molecular Formula | C7H8ClNO |

| Synonyms | 3-Chloro-p-anisidine, 3-Chloro-4-methoxybenzenamine, 2-Chloro-4-aminoanisole, o-chloro-p-anisidine |

This table provides a summary of the key nomenclature and identifiers for 3-Chloro-4-methoxyaniline. nih.govsigmaaldrich.comchemicalbook.com

Detailed Electronic Structure and Resonance Hybrid Analysis

The electronic structure of 3-chloro-4-methoxyaniline is significantly influenced by the interplay of the electronic effects of its three substituents on the aromatic ring. The amino (-NH2) and methoxy (-OCH3) groups are both strong activating groups, donating electron density to the benzene ring through resonance (mesomeric effect). The lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the π-system of the ring. This increases the electron density at the ortho and para positions relative to these groups.

The resonance hybrid of 3-chloro-4-methoxyaniline can be depicted by several contributing resonance structures. The delocalization of the lone pair from the amino group is particularly significant, creating a negative charge at the ortho and para positions. Similarly, the methoxy group contributes to increased electron density at its ortho and para positions. The key resonance structures would show:

A double bond between C1 and the nitrogen atom, with a positive charge on nitrogen and a negative charge on C2, C4, and C6.

A double bond between C4 and the oxygen atom, with a positive charge on oxygen and a negative charge on C3 and C5.

The combined effect of these substituents leads to a complex pattern of electron distribution, influencing the molecule's reactivity in electrophilic aromatic substitution and other chemical reactions.

Conformational Analysis and Stereochemical Considerations

From a stereochemical perspective, 3-chloro-4-methoxyaniline is an achiral molecule as it does not possess a stereogenic center and has a plane of symmetry. study.com Therefore, it does not exhibit enantiomerism.

The conformational flexibility of the molecule arises primarily from the rotation around the single bonds connecting the amino and methoxy groups to the benzene ring.

Rotation of the Methoxy Group: The C(4)-O bond allows for rotation of the methyl group. The spatial arrangement of the methyl group relative to the plane of the benzene ring can be influenced by steric interactions with the adjacent chloro group at C3. It is likely that the conformation where the methyl group is oriented away from the chloro substituent is energetically favored to minimize steric hindrance.

Rotation and Inversion of the Amino Group: The amino group can also rotate around the C(1)-N bond. Additionally, the nitrogen atom in aniline is typically pyramidal, allowing for rapid nitrogen inversion. study.com

Intermolecular Interactions and Solid-State Packing Architectures

The primary and most significant intermolecular interaction is expected to be hydrogen bonding . The amino group (-NH2) is a classic hydrogen bond donor, while the oxygen atom of the methoxy group and the nitrogen atom of the amino group can act as hydrogen bond acceptors. It is highly probable that N-H···O and N-H···N hydrogen bonds play a crucial role in the crystal packing, potentially forming chains or more complex three-dimensional networks.

In addition to hydrogen bonding, other interactions contribute to the stability of the crystal structure:

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the oxygen or nitrogen atom.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π-system of one ring interacts with the π-system of a neighboring ring.

The interplay of these various intermolecular forces would define the specific packing motif and the resulting macroscopic properties of the crystalline solid. mdpi.com

Strategic Synthetic Methodologies for 2 Amine 3 Chloro P Anisidine

Pathways from Key Aromatic Precursors

The construction of the 2-Amino-3-chloro-p-anisidine scaffold often commences with readily available aromatic compounds. The strategic introduction of the amino, chloro, and methoxy (B1213986) functionalities onto the benzene (B151609) ring requires careful consideration of directing group effects and reaction conditions to achieve the desired substitution pattern.

Regioselective Halogenation Approaches for Anisidine Derivatives

A plausible route to 2-Amino-3-chloro-p-anisidine involves the direct, regioselective chlorination of a p-anisidine (B42471) derivative. Due to the strong activating and ortho, para-directing nature of the amino group, direct chlorination of p-anisidine would likely lead to a mixture of products with substitution at the positions ortho to the amine. To achieve the desired 3-chloro substitution, a directing group strategy is often employed. The acetamido group (-NHCOCH₃) is a well-established ortho, para-directing group that can be used to control the regioselectivity of electrophilic aromatic substitution reactions. brainly.combrainly.comechemi.comstackexchange.comchegg.com

The synthetic sequence would typically involve:

Acetylation of p-Anisidine: The amino group of p-anisidine is protected as an acetanilide. This transformation moderates the activating effect of the amino group and provides steric hindrance, which can influence the regioselectivity of the subsequent halogenation step.

Regioselective Chlorination: The resulting p-acetanisidide is then subjected to chlorination. The acetamido group directs the incoming chloro substituent to the ortho position (C3). Palladium-catalyzed ortho-halogenation of acetanilides using N-halosuccinimides has been shown to be an effective method for achieving high regioselectivity. beilstein-journals.org

Hydrolysis: The final step involves the hydrolysis of the acetamido group to regenerate the free amine, yielding 2-Amino-3-chloro-p-anisidine.

| Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) |

| 1. Acetylation | p-Anisidine | Acetic anhydride, catalyst (e.g., H₂SO₄) | p-Acetanisidide | >90 |

| 2. Chlorination | p-Acetanisidide | N-chlorosuccinimide (NCS), Pd(OAc)₂ (catalyst), acid (e.g., PTSA) | 2-Chloro-p-acetanisidide | 70-85 |

| 3. Hydrolysis | 2-Chloro-p-acetanisidide | Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, heat | 2-Amino-3-chloro-p-anisidine | >90 |

Directed Amination Reactions on Chloro-Anisole Intermediates

An alternative approach involves the introduction of the amino group onto a pre-functionalized chloro-anisole intermediate. A suitable precursor for this strategy is 3,4-dichloroanisole. The challenge in this pathway lies in achieving selective amination at the C3 position. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds with aryl halides. wikipedia.orgacsgcipr.orgrsc.org

The regioselectivity of the Buchwald-Hartwig amination on dihalogenated arenes can be influenced by several factors, including the electronic and steric environment of the halogen atoms and the choice of catalyst and ligands. In the case of 3,4-dichloroanisole, the chlorine at C3 is ortho to the methoxy group, while the chlorine at C4 is para. The electronic effects of the methoxy group could potentially differentiate the reactivity of the two C-Cl bonds, making selective amination a feasible strategy.

| Reactant | Amine Source | Catalyst System | Product | Notes |

| 3,4-Dichloroanisole | Ammonia (B1221849) equivalent (e.g., benzophenone imine) or NH₃ | Pd(0) or Pd(II) catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., XPhos, SPhos), base (e.g., NaOtBu) | 2-Amino-3-chloro-p-anisidine | Regioselectivity is a key challenge and depends on precise reaction conditions. |

Reduction of Nitro-Substituted Aromatics (e.g., Nitrochloromethoxybenzene)

The reduction of a nitro group to an amino group is a fundamental and widely used transformation in the synthesis of anilines. nih.govrsc.orgorganic-chemistry.orgresearchgate.netcommonorganicchemistry.com This pathway requires the synthesis of the appropriate nitro-substituted precursor, 3-chloro-4-methoxynitrobenzene.

The synthesis of this precursor can be approached through the nitration of 2-chloroanisole. The directing effects of the chloro (ortho, para-directing, deactivating) and methoxy (ortho, para-directing, activating) groups will determine the regioselectivity of the nitration. The methoxy group is a stronger activating group than the chloro group is a deactivating group, and thus, the major products are expected to be those where the nitro group is directed by the methoxy group. Nitration of 2-chloroanisole is expected to yield a mixture of isomers, including the desired 3-chloro-4-methoxynitrobenzene.

Once the 3-chloro-4-methoxynitrobenzene is obtained and purified, it can be reduced to the target 2-Amino-3-chloro-p-anisidine using various established methods.

| Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) |

| 1. Nitration | 2-Chloroanisole | HNO₃, H₂SO₄ | 3-Chloro-4-methoxynitrobenzene (and other isomers) | Varies depending on conditions |

| 2. Reduction | 3-Chloro-4-methoxynitrobenzene | Catalytic hydrogenation (e.g., H₂, Pd/C), or metal/acid (e.g., Sn/HCl, Fe/HCl) | 2-Amino-3-chloro-p-anisidine | >90 |

Advanced Catalytic Syntheses

Modern synthetic chemistry offers a range of advanced catalytic methods that can provide more efficient and selective routes to complex molecules like 2-Amino-3-chloro-p-anisidine.

Metal-Catalyzed Coupling Reactions in Aminoaryl Halide Synthesis

As mentioned in section 3.1.2, the Buchwald-Hartwig amination is a prime example of a metal-catalyzed coupling reaction that is highly valuable for the synthesis of aminoaryl halides. wikipedia.orgacsgcipr.orgrsc.org This reaction has seen continuous development, with a wide array of catalysts and ligands being designed to improve its scope and efficiency. For the synthesis of 2-Amino-3-chloro-p-anisidine from 3,4-dichloroanisole, the choice of a bulky, electron-rich phosphine ligand is crucial for promoting the oxidative addition of the palladium catalyst to the aryl chloride and facilitating the subsequent C-N bond formation. The reaction conditions, including the choice of base and solvent, must be carefully optimized to favor the selective amination at the C3 position.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or other phosphines (e.g., BINAP) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | 80-120 |

Organocatalytic Methods for Selective Functionalization

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations. While specific organocatalytic methods for the direct synthesis of 2-Amino-3-chloro-p-anisidine are not yet widely reported, the principles of organocatalysis can be applied to key steps in its synthesis. For instance, organocatalytic methods for the enantioselective synthesis of chiral amines have been extensively developed. acs.orgresearchgate.net Furthermore, organocatalytic approaches to nucleophilic aromatic substitution (SₙAr) reactions are an active area of research. researchgate.net An organocatalyst could potentially be designed to activate a suitable chloro-anisole precursor towards nucleophilic attack by an amine, thereby facilitating the C-N bond formation in a metal-free manner. Such a method would offer advantages in terms of cost, sustainability, and reduced metal contamination in the final product.

Chemo- and Regioselectivity in 2-Amine-3-Chloro p-Anisidine Formation

The formation of this compound involves a multi-step synthesis that begins with the readily available starting material, p-anisidine. The key challenge in the synthesis is the introduction of the chloro and amino groups at the desired positions on the aromatic ring, which is governed by the principles of chemo- and regioselectivity.

A common synthetic route involves the initial protection of the amino group of p-anisidine, followed by nitration, chlorination, and subsequent reduction of the nitro group. The methoxy group (-OCH3) and the protected amino group (-NHAc) are ortho-, para-directing groups, which influence the position of incoming electrophiles.

A plausible synthetic pathway is as follows:

Acetylation of p-Anisidine: The synthesis typically commences with the acetylation of p-anisidine to form 4-methoxyacetanilide. This step protects the amino group from oxidation during the subsequent nitration step and modulates its directing effect. The reaction is generally carried out using acetic anhydride in the presence of a base or an acid catalyst. orgsyn.org

Nitration of 4-Methoxyacetanilide: The nitration of 4-methoxyacetanilide introduces a nitro group onto the aromatic ring. The acetylamino group is a moderately activating ortho-, para-director. However, due to the steric hindrance from the bulky acetyl group, the nitration predominantly occurs at the position ortho to the methoxy group and meta to the acetylamino group, yielding 2-nitro-4-methoxyacetanilide. This reaction is typically performed using a mixture of nitric acid and sulfuric acid at low temperatures. orgsyn.org

Chlorination of 2-Nitro-4-methoxyacetanilide: The introduction of the chlorine atom is a critical step where regioselectivity is paramount. The methoxy and acetylamino groups are activating, while the nitro group is deactivating and a meta-director. The chlorination is directed to the position ortho to the methoxy group and meta to the nitro group. This step can be achieved using various chlorinating agents, such as sulfuryl chloride or chlorine gas, in a suitable solvent.

Reduction of the Nitro Group and Hydrolysis of the Acetyl Group: The final step involves the reduction of the nitro group to an amino group and the hydrolysis of the acetyl protecting group. The reduction of the nitro group can be accomplished through catalytic hydrogenation using catalysts like palladium on carbon or through chemical reduction using reagents such as tin(II) chloride in hydrochloric acid. The acidic conditions used for the tin(II) chloride reduction can also facilitate the hydrolysis of the acetyl group, yielding the final product, this compound.

The following table summarizes a potential synthetic route with typical reagents and conditions.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | p-Anisidine | Acetic anhydride, glacial acetic acid | 4-Methoxyacetanilide |

| 2 | 4-Methoxyacetanilide | Concentrated nitric acid, concentrated sulfuric acid, low temperature | 2-Nitro-4-methoxyacetanilide |

| 3 | 2-Nitro-4-methoxyacetanilide | Sulfuryl chloride or chlorine gas, suitable solvent | 3-Chloro-2-nitro-4-methoxyacetanilide |

| 4 | 3-Chloro-2-nitro-4-methoxyacetanilide | Tin(II) chloride, hydrochloric acid | This compound |

Green Chemistry Principles in Scalable Synthesis Protocols

The large-scale synthesis of fine chemicals like this compound necessitates the incorporation of green chemistry principles to minimize environmental impact and enhance safety and efficiency. These principles can be applied to various stages of the synthetic process.

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org In the synthesis of this compound, the use of catalytic hydrogenation for the reduction of the nitro group is preferable to stoichiometric reducing agents like tin(II) chloride, as it generates less waste. acs.org

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. Green chemistry promotes the use of safer alternatives. For instance, in the synthesis of p-anisidine, water has been used as a solvent for the etherification and hydrogenation steps, which is a significant improvement over volatile organic solvents. google.com Exploring aqueous or solvent-free conditions for the synthesis of this compound could be a key area for green chemistry application.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller quantities and can be recycled and reused. acs.org The use of heterogeneous catalysts for hydrogenation, such as palladium on carbon, allows for easy separation and recovery. google.com Research into novel catalysts for the chlorination step that are more selective and can be recycled would further enhance the green credentials of the synthesis.

Reduction of Derivatives: The use of protecting groups, such as the acetyl group in this synthesis, is a common strategy but adds extra steps and generates waste. nih.gov Developing a synthetic route that avoids the need for protection and deprotection of the amino group would be a significant advancement in line with green chemistry principles. acs.orgnih.gov This could potentially be achieved through direct and selective chlorination of a suitable precursor.

The table below highlights the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Preferential use of catalytic hydrogenation over stoichiometric reducing agents. |

| Safer Solvents | Exploration of water as a solvent or solvent-free reaction conditions. |

| Catalysis | Utilization of recyclable heterogeneous catalysts for hydrogenation and development of catalytic chlorination methods. |

| Reduce Derivatives | Investigation of synthetic pathways that avoid the use of protecting groups for the amine functionality. nih.gov |

Separation and Purification Techniques in Synthetic Research

The isolation and purification of the final product, this compound, are crucial for obtaining a compound of high purity. Several techniques are employed, often in combination, to achieve this.

Extraction: After the reaction is complete, the crude product is often worked up by extraction. This involves partitioning the reaction mixture between two immiscible solvents, typically an organic solvent and an aqueous solution, to separate the desired product from inorganic salts and other water-soluble impurities. For instance, after the reduction step using tin(II) chloride, the reaction mixture is typically basified to precipitate the tin salts, and the product is then extracted into an organic solvent.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. The choice of solvent is critical for effective purification.

Chromatography: Column chromatography is a versatile technique for separating and purifying compounds based on their differential adsorption on a stationary phase. The crude product is loaded onto a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina, and a solvent or a mixture of solvents (the mobile phase) is passed through the column to elute the components at different rates. Flash column chromatography is a faster version of this technique that is commonly used in research laboratories. chemicalbook.com

Distillation: If the product is a liquid or a low-melting solid, distillation can be used for purification. This technique separates components of a liquid mixture based on differences in their boiling points. For aromatic amines, which can be susceptible to oxidation at high temperatures, vacuum distillation is often employed to lower the boiling point and prevent decomposition.

The following table summarizes the common separation and purification techniques used in the synthesis of this compound.

| Technique | Principle | Application |

| Extraction | Partitioning between immiscible solvents. | Separation of the product from inorganic salts and water-soluble impurities. |

| Crystallization | Difference in solubility at different temperatures. | Purification of the solid crude product. |

| Column Chromatography | Differential adsorption on a stationary phase. | Separation of the product from byproducts and unreacted starting materials. chemicalbook.com |

| Distillation | Difference in boiling points. | Purification of liquid or low-melting solid products, often under vacuum. |

Chemical Reactivity and Transformation Pathways of 2 Amine 3 Chloro P Anisidine

Reactivity of the Aromatic Amine Moiety

The amino group (-NH2) is a potent activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. However, the presence of the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group modulates this reactivity.

Electrophilic Reactions: Acylation, Alkylation, and Sulfonylation

Acylation: The amine group of 2-Amine-3-Chloro-p-Anisidine readily undergoes acylation reactions with acylating agents like acid chlorides or anhydrides. This reaction, often carried out in the presence of a base to neutralize the liberated acid, results in the formation of an amide. For instance, the reaction with an acyl halide would yield an N-acyl derivative. This process is a common strategy to protect the amino group during other transformations. The Friedel-Crafts acylation is a related reaction where an acyl group is introduced onto the aromatic ring, typically catalyzed by a Lewis acid. masterorganicchemistry.comyoutube.com

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions.

Sulfonylation: The reaction of 2-Amine-3-Chloro-p-Anisidine with sulfonyl chlorides, such as p-chlorobenzene sulfonyl chloride, in the presence of a suitable catalyst, leads to the formation of sulfonamides. researchgate.net This reaction is a valuable method for the synthesis of various biologically active compounds. The choice of solvent can significantly impact the reaction's efficiency, with acetonitrile (B52724) often being an effective medium. researchgate.net

Table 1: Examples of Electrophilic Reactions of the Amine Moiety

| Reaction Type | Reagent | Product Type |

| Acylation | Acid Chloride (R-COCl) | N-Acyl-2-amine-3-chloro-p-anisidine |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-amine-3-chloro-p-anisidine |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | N-Sulfonyl-2-amine-3-chloro-p-anisidine |

Condensation Reactions: Formation of Schiff Bases and Imines

The primary amine functionality of 2-Amine-3-Chloro-p-Anisidine allows for condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (also known as imines or azomethines). ijrpc.comresearchgate.netekb.eg This reaction typically involves the removal of a water molecule and is often catalyzed by an acid or a base. Schiff bases are versatile intermediates in organic synthesis and can be used to prepare a wide range of heterocyclic compounds and other valuable organic molecules. researchgate.netrsisinternational.org The formation of the C=N double bond in the Schiff base introduces a new site of reactivity in the molecule. semanticscholar.org

Diazotization and Subsequent Transformations (e.g., Azo Coupling)

One of the most significant reactions of primary aromatic amines is diazotization. In the presence of a cold, acidic solution of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid), the amino group of 2-Amine-3-Chloro-p-Anisidine is converted into a diazonium salt. google.com This diazonium salt is a highly versatile intermediate.

Azo Coupling: The resulting diazonium salt can then undergo azo coupling reactions with activated aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds. wikipedia.orgnih.gov This reaction is the basis for the synthesis of a vast array of azo dyes. ijirset.comnih.gov The coupling typically occurs at the para position of the coupling partner, unless this position is already occupied. wikipedia.org

Table 2: Diazotization and Azo Coupling of 2-Amine-3-Chloro-p-Anisidine

| Step | Reagents | Intermediate/Product |

| Diazotization | NaNO2, HCl (aq), 0-5 °C | 3-Chloro-4-methoxybenzenediazonium chloride |

| Azo Coupling | Activated Aromatic Compound (e.g., Phenol) | Azo Dye |

N-Substituted Derivative Formation and Functionalization

The nitrogen atom of the amine group can be further functionalized to create a variety of N-substituted derivatives. These reactions can introduce new properties and functionalities to the molecule. For example, the formation of diarylamines can be achieved through various synthetic methods, including transition-metal-catalyzed coupling reactions. acs.org The synthesis of N-substituted derivatives is a key strategy in the development of new pharmaceuticals and materials. acs.org

Reactivity of the Chloro Substituent

The chloro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but also serves as a leaving group in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the electron-withdrawing chloro group on the aromatic ring makes 2-Amine-3-Chloro-p-Anisidine susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. masterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom bearing the chloro group, leading to the displacement of the chloride ion. youtube.comlibretexts.org The reaction is facilitated by the presence of activating groups (electron-withdrawing groups) on the aromatic ring. masterorganicchemistry.com The mechanism typically involves the formation of a negatively charged intermediate called a Meisenheimer complex. libretexts.org The rate of SNAr reactions can be influenced by the nature of the nucleophile and the solvent.

Metal-Catalyzed Cross-Coupling Reactions

The presence of a halogen atom on the aromatic ring of 2-Amine-3-Chloro p-Anisidine (B42471) makes it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govcmu.eduacs.org In the case of 2-Amine-3-Chloro p-Anisidine, the chloro group can react with a variety of primary and secondary amines in the presence of a palladium catalyst and a base to form diamine derivatives. The existing amino group on the ring can influence the reaction, potentially requiring specific ligand systems to achieve high efficiency and prevent catalyst deactivation. The choice of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the successful amination of aryl chlorides. cmu.edu

Table 1: Plausible Conditions for Buchwald-Hartwig Amination of this compound

| Parameter | Condition |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BrettPhos) |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) |

| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) |

| Temperature | 80-110 °C |

| Amine Coupling Partner | Primary or secondary alkyl or aryl amines |

This table presents plausible reaction conditions based on general knowledge of the Buchwald-Hartwig amination of aryl chlorides. Actual conditions may require optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that forms carbon-carbon bonds by reacting an organohalide with an organoboron compound. libretexts.orgnih.govtcichemicals.com this compound can undergo Suzuki-Miyaura coupling at the chloro position with various aryl or vinyl boronic acids or their esters. This reaction would lead to the synthesis of substituted biphenyl (B1667301) or stilbene (B7821643) derivatives, respectively. The presence of both an amino and a methoxy group, which are electron-donating, can activate the ring, potentially facilitating the oxidative addition step of the catalytic cycle. However, the unprotected amine can sometimes interfere with the catalyst, and protection might be necessary in some cases, although successful couplings with unprotected anilines have been reported. nih.gov

Table 2: Plausible Conditions for Suzuki-Miyaura Coupling of this compound

| Parameter | Condition |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, [PdCl₂(dppf)] |

| Ligand | Phosphine ligands (e.g., PPh₃, dppf, SPhos, XPhos) |

| Base | Aqueous base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) |

| Solvent | Biphasic system (e.g., Toluene/Water, Dioxane/Water) |

| Temperature | 80-120 °C |

| Boron Reagent | Aryl or vinyl boronic acids or esters |

This table presents plausible reaction conditions based on general knowledge of the Suzuki-Miyaura coupling of aryl chlorides. Actual conditions may require optimization.

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) on the aromatic ring is a key modulator of the molecule's electronic properties and can itself be a site of chemical transformation.

Demethylation Reactions and Phenol (B47542) Formation

The methoxy group of this compound can be cleaved to form the corresponding phenol derivative. This demethylation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The resulting phenol can then serve as a handle for further functionalization, for instance, through etherification or esterification reactions.

Influence on Aromatic Ring Activation and Deactivation

The methoxy group is a strong electron-donating group due to resonance, which activates the aromatic ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho and para positions relative to itself. In this compound, the position para to the methoxy group is occupied by the amine. The positions ortho to the methoxy group are substituted with the amine and a chloro group. The remaining unsubstituted position on the ring is meta to the methoxy group and would be the most likely site for electrophilic attack, although the combined directing effects of the amine and chloro groups must also be considered. Conversely, the electron-donating nature of the methoxy group can facilitate reactions that proceed through electron-rich transition states, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Cyclization Reactions and Heterocyclic Ring Annulation Involving this compound

The arrangement of the amino and chloro substituents in an ortho relationship on the p-anisidine scaffold provides an opportunity for various cyclization reactions to form heterocyclic ring systems. For instance, reaction with appropriate bis-electrophiles could lead to the formation of fused heterocycles. While specific examples involving this compound are not prevalent in the literature, analogous transformations with ortho-haloanilines suggest potential pathways. For example, condensation reactions with diketones or related synthons could lead to the formation of benzodiazepine (B76468) or other diazepine (B8756704) derivatives. Furthermore, intramolecular cyclization could potentially be induced, for example, by first acylating the amine and then promoting an intramolecular nucleophilic aromatic substitution of the chloro group. The methoxy group can also participate in cyclization, as seen in photocyclization of some benzanilides where an ortho-methoxy group is eliminated to form a phenanthridone. rsc.org

Mechanistic Investigations of Key Transformations using Kinetic and Spectroscopic Probes

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and expanding their scope.

For metal-catalyzed cross-coupling reactions, kinetic studies can help to determine the rate-determining step of the catalytic cycle. For example, monitoring the reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) under varying concentrations of reactants, catalyst, and ligand can provide insights into the reaction order with respect to each component. nih.gov

Spectroscopic probes, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for identifying reaction intermediates. For instance, ³¹P NMR can be used to monitor the coordination of phosphine ligands to the palladium center throughout the catalytic cycle. In situ IR spectroscopy can track the consumption of starting materials and the formation of products in real-time.

For demethylation reactions, monitoring the reaction by ¹H NMR would show the disappearance of the methoxy signal and the appearance of a phenolic proton signal. In cyclization reactions, the formation of the new heterocyclic ring can be confirmed by a combination of NMR, mass spectrometry, and X-ray crystallography to elucidate the structure of the product.

While detailed mechanistic studies specifically on this compound are not widely reported, the principles and techniques applied to similar substituted anilines and aryl halides provide a clear framework for how such investigations would be conducted. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Amine 3 Chloro P Anisidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For complex structures like 2-Amino-3-Chloro-p-Anisidine, a combination of one-dimensional and two-dimensional NMR experiments is indispensable.

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the number and types of protons and carbons in a molecule, respectively. In the case of substituted anisidines, the chemical shifts (δ), coupling constants (J), and signal multiplicities are crucial for assigning the positions of substituents on the aromatic ring.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule, with its chemical shift being highly sensitive to its electronic environment. rsc.orgnih.govchemicalbook.comresearchgate.net The carbons directly attached to the electronegative chlorine, oxygen, and nitrogen atoms would exhibit characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Amino-3-Chloro-p-Anisidine (based on related structures)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| -OCH₃ | 3.7 - 3.9 | 55 - 60 |

| -NH₂ | Broad singlet, variable | - |

Note: The actual chemical shifts can vary depending on the solvent and concentration.

To unambiguously assign the complex ¹H and ¹³C NMR spectra of substituted anisidines, two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.comyoutube.comresearchgate.netyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the aromatic ring. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum connect protons that are J-coupled, typically over two to three bonds.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is a powerful tool for assigning the carbon signals based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons, irrespective of their bonding. youtube.comprinceton.edu This is crucial for determining the stereochemistry and conformation of molecules. For 2-Amino-3-Chloro-p-Anisidine, NOESY could help to understand the spatial relationship between the substituents on the aromatic ring.

The application of these 2D NMR techniques provides a detailed connectivity map of the molecule, allowing for the complete and accurate assignment of all proton and carbon signals, which is essential for confirming the structure of 2-Amino-3-Chloro-p-Anisidine and its derivatives. nih.gov

Self-Induced Diastereomeric Anisochronism (SIDA) is an NMR phenomenon observed in chiral molecules where enantiomers can self-associate to form transient diastereomeric aggregates. acs.orgnih.gov This can lead to the splitting of NMR signals in a scalemic mixture (a mixture of enantiomers where one is in excess). acs.orgcitedrive.comuni-muenchen.de While 2-Amino-3-Chloro-p-Anisidine itself is not chiral, derivatives of it could be.

Studies on anisidine amino acid diamides have shown that they can exhibit a pronounced SIDA effect, leading to significant signal splitting in their NMR spectra. citedrive.comuni-muenchen.deresearchgate.net This effect is driven by supramolecular interactions and homochiral self-recognition. citedrive.comuni-muenchen.de The investigation of the SIDA effect can provide insights into chiral recognition phenomena and can be used to determine the enantiomeric ratio of chiral compounds without the need for a chiral resolving agent. citedrive.comuni-muenchen.de For chiral derivatives of 2-Amino-3-Chloro-p-Anisidine, SIDA studies could be a valuable tool for stereochemical analysis.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.org For 2-Amino-3-Chloro-p-Anisidine (C₇H₇ClN₂O), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having approximately one-third the intensity of the molecular ion peak (M+). This precise mass measurement is a critical piece of evidence for confirming the identity of the compound.

Table 2: Predicted HRMS Data for 2-Amino-3-Chloro-p-Anisidine

| Formula | Calculated Exact Mass | Characteristic Isotopic Pattern |

| C₇H₇ClN₂O | [M+H]⁺ = 173.0374 | Presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio |

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (the precursor ion) and the analysis of the resulting fragment ions. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways.

For 2-Amino-3-Chloro-p-Anisidine, the fragmentation pattern would be influenced by the different functional groups present. Common fragmentation pathways for anilines and anisoles include the loss of the methoxy (B1213986) group (•OCH₃), the amino group (•NH₂), and cleavage of the aromatic ring. The presence of the chlorine atom would also influence the fragmentation, and its isotopic signature would be present in any chlorine-containing fragments. Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. For instance, the oxidation of N,N-dimethyl-p-anisidine has been studied, and its fragmentation products were identified, which can provide analogous information for the fragmentation of 2-Amino-3-Chloro-p-Anisidine. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of 2-Amino-3-chloro-p-anisidine. These two methods are complementary, as their selection rules differ; IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. mt.comacs.org

In the context of substituted anilines like 2-Amino-3-chloro-p-anisidine, specific vibrational modes are of particular interest. The IR and Raman spectra of chloro-substituted anilines have been studied to assign normal modes of vibration. researchgate.net For instance, the N-H stretching vibrations of the primary amine group typically appear in the high-frequency region of the spectrum. The presence of both an amino group and a methoxy group, along with chlorine substitution on the aromatic ring, will result in a complex and unique spectral fingerprint.

Key vibrational modes for 2-Amino-3-chloro-p-anisidine would include:

N-H stretching: Associated with the amino group.

C-H stretching: Arising from the aromatic ring and the methoxy group.

C-N stretching: Characteristic of aromatic amines. researchgate.net

C-O stretching: From the methoxy group.

C-Cl stretching: Indicative of the chloro substituent.

Ring breathing modes: Sensitive to the substitution pattern on the aniline (B41778) ring. nih.gov

NH2 wagging and inversion modes: These can sometimes be challenging to assign definitively and may appear over a wide frequency range. researchgate.net

Hydrogen bonding, both intra- and intermolecular, can significantly influence the position and shape of the N-H and O-H (if applicable in derivatives) stretching bands, often causing broadening and shifts to lower frequencies. fiveable.me A comparative analysis of the IR and Raman spectra can provide a more complete picture of the vibrational properties of the molecule. nih.govfiveable.me

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Technique of Observation |

| N-H Stretch | 3300-3500 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch (Methoxy) | 2850-2960 | IR, Raman |

| C=C Aromatic Ring Stretch | 1400-1600 | IR, Raman |

| C-N Stretch | 1250-1360 | IR, Raman |

| C-O Stretch (Aryl Ether) | 1200-1275 | IR |

| C-Cl Stretch | 600-800 | IR |

| NH₂ Wagging/Inversion | 400-750 | IR, Raman |

Electronic Spectroscopy: UV-Vis Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule, providing insights into its chromophoric system. The aromatic ring and its substituents in 2-Amino-3-chloro-p-anisidine constitute the primary chromophore. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy orbitals (π*).

For p-anisidine (B42471), absorption maxima are observed around 203 nm, 235 nm, and 300 nm. researchgate.net The introduction of a chlorine atom at the 3-position is expected to cause a bathochromic (red) or hypsochromic (blue) shift in these absorption bands, depending on the interplay of electronic effects. The amino (-NH2) and methoxy (-OCH3) groups are strong auxochromes, which generally cause a red shift and an increase in absorption intensity. The chlorine atom, being an electron-withdrawing group, will also influence the electronic distribution and thus the energy of the electronic transitions.

Analysis of the UV-Vis spectrum of 2-Amino-3-chloro-p-anisidine and its derivatives can reveal information about:

λmax: The wavelength of maximum absorbance, which is characteristic of the chromophore.

Molar absorptivity (ε): A measure of the probability of the electronic transition.

Solvatochromism: Shifts in λmax upon changing the solvent polarity, which can indicate the nature of the electronic transition.

Effect of pH: Protonation of the amino group will significantly alter the electronic properties and lead to a hypsochromic shift.

| Compound | Reported λmax (nm) | Notes |

| p-Anisidine | 203.2, 234.6, 299.8 researchgate.net | Parent compound for comparison. |

| p-Anisidine, 3-nitro- | Data available nist.gov | A derivative with a strong electron-withdrawing group. |

| 2-Amino-3-chloro-p-anisidine | Not explicitly found, but expected to be a modification of the p-anisidine spectrum. | The chloro and amino substituents will influence the electronic transitions. |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Amino-3-chloro-p-anisidine, a single crystal X-ray diffraction study would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Torsional angles: Defining the conformation of the molecule, such as the orientation of the methoxy and amino groups relative to the aromatic ring.

Crystal packing: How the molecules are arranged in the crystal lattice.

Intermolecular interactions: Detailed information on hydrogen bonds, halogen bonds, and other non-covalent interactions that stabilize the crystal structure.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of flexible parts of the molecule. |

| Hydrogen Bonding Parameters | The geometry and strength of hydrogen bonds. |

Chromatographic Methods for Purity and Quantitative Analysis in Research Samples

Chromatographic techniques are indispensable for separating components of a mixture and for determining the purity and concentration of a substance. For 2-Amino-3-chloro-p-anisidine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 2-Amino-3-chloro-p-anisidine. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common choice for aniline derivatives. nih.gov

Key aspects of HPLC method development for 2-Amino-3-chloro-p-anisidine would involve:

Column Selection: A C18 or C8 column is typically used for reversed-phase separation of aromatic amines. sielc.comcdc.gov

Mobile Phase Optimization: A mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. sielc.comtandfonline.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation of compounds with different polarities. nih.gov

Detector Selection: A UV detector is highly suitable, as the aromatic ring of the analyte absorbs UV light. sielc.comtandfonline.com The detection wavelength would be set at or near one of the absorption maxima determined by UV-Vis spectroscopy.

Sample Preparation: The sample is dissolved in a suitable solvent, often the mobile phase, and filtered before injection.

| HPLC Parameter | Typical Conditions for Aniline Derivatives |

| Column | Primesep 100, Hypersil BDS, µ-Bondapak C18 nih.govsielc.comcdc.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with a buffer sielc.comtandfonline.com |

| Detection | UV at a specific wavelength (e.g., 200 nm, 254 nm) nih.govsielc.com |

| Flow Rate | Typically around 1.0 mL/min nih.govsielc.com |

While 2-Amino-3-chloro-p-anisidine itself may have limited volatility, GC can be employed for its analysis, particularly after derivatization. Derivatization is a process where the analyte is chemically modified to make it more volatile and thermally stable. For primary amines, acylation or silylation are common derivatization techniques that improve chromatographic properties. researchgate.net

GC analysis can also be used to separate and identify isomers of chloroanilines, which can be challenging due to similar retention times and mass spectra. nih.gov Derivatization can enhance the separation of such isomers. nih.gov

The key components of a GC method would be:

Column: A capillary column with a suitable stationary phase (e.g., SE-54) is often used for the separation of aniline derivatives. epa.gov

Injector and Detector Temperature: These must be optimized to ensure efficient vaporization of the analyte without thermal degradation.

Carrier Gas: An inert gas like helium or nitrogen is used to transport the analyte through the column.

Detector: A Flame Ionization Detector (FID) is a common general-purpose detector, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity for nitrogen-containing compounds like anilines. epa.gov A Mass Spectrometer (MS) can be coupled with the GC for definitive identification of the separated components.

It is important to note that direct GC analysis of amines can sometimes lead to peak tailing due to interactions with the stationary phase. Derivatization helps to mitigate this issue. researchgate.net

Computational Chemistry and Theoretical Studies of 2 Amine 3 Chloro P Anisidine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of molecules. These methods solve the Schrödinger equation, or a derivative of it, to determine the electronic structure and energy of a molecule. For substituted anilines like 2-Amine-3-Chloro p-Anisidine (B42471), DFT methods such as B3LYP, often paired with basis sets like 6-31G(d) or larger, have been shown to provide a reliable balance between accuracy and computational cost. researchgate.net

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For 2-Amine-3-Chloro p-Anisidine, this involves determining the precise bond lengths, bond angles, and dihedral angles of its most stable form. The process systematically adjusts the atomic coordinates to minimize the forces on each atom.

Conformational analysis further explores the molecule's different spatial arrangements (conformers) that arise from rotation around single bonds, such as the C-NH2 and C-OCH3 bonds. By calculating the energy of these different conformers, researchers can identify the global minimum energy structure and understand the energy barriers between different conformations. This analysis is crucial as the molecular conformation can significantly influence its reactivity and intermolecular interactions.

Table 1: Representative Optimized Geometric Parameters for 3-Chloro-4-methoxyaniline (B1194202) (Illustrative) Note: This data is illustrative, based on typical values for similar substituted anilines calculated with DFT methods.

| Parameter | Bond | Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| C-N | 1.40 Å | |

| C-O | 1.37 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C-N | 121.0° | |

| C-C-O | 120.5° | |

| Dihedral Angle | C-C-N-H | ~180° (for a planar amino group) |

The electronic structure of a molecule dictates its chemical behavior. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, which are electron-rich.

LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool. It visualizes the charge distribution on the molecule's surface. nih.gov Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the area around the amino group's nitrogen and the methoxy (B1213986) group's oxygen would likely show negative potential, while the hydrogen atoms of the amino group would show positive potential.

Table 2: Illustrative Electronic Properties of 3-Chloro-4-methoxyaniline Note: Values are hypothetical and for illustrative purposes.

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

Quantum chemical calculations can accurately predict various spectroscopic parameters.

Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and method limitations, allowing for a direct comparison with experimental spectra. epstem.net This helps in the assignment of spectral bands to specific molecular vibrations, such as N-H stretching, C-Cl stretching, and aromatic ring vibrations. Studies on similar molecules show that the B3LYP method is highly effective for this purpose. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govepstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predictions are valuable for confirming the molecular structure and assigning experimental NMR signals.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org Computationally, TST is used to study reaction mechanisms by locating the transition state (TS)—the highest energy point along the reaction pathway.

For a potential reaction involving this compound, such as an electrophilic substitution, quantum chemical calculations can map out the potential energy surface. This involves:

Identifying the structures of the reactants and products.

Locating the transition state structure that connects them.

Calculating the activation energy (the energy difference between the reactants and the transition state).

A low activation energy indicates a fast reaction. This analysis provides a detailed, step-by-step understanding of how the reaction occurs at a molecular level, which is often impossible to observe directly through experiments.

Molecular Dynamics Simulations (e.g., Solvent Effects, Non-Covalent Interactions)

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. easychair.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that shows how their positions and velocities evolve over time.

For this compound, MD simulations are particularly useful for:

Studying Solvent Effects: By explicitly including solvent molecules (like water or methanol) in the simulation box, MD can reveal how the solvent influences the conformation and dynamics of the solute molecule. easychair.orgmdpi.com

Analyzing Non-Covalent Interactions: MD simulations can characterize hydrogen bonds and van der Waals interactions between the solute and solvent or between solute molecules themselves. For instance, it can model the hydrogen bonding between the amino group of this compound and surrounding water molecules.

These simulations provide insights into solvation energies, diffusion coefficients, and the local molecular environment, which are crucial for understanding the compound's behavior in solution. mdpi.com

Structure-Reactivity Relationship (SRR) Modeling based on Electronic and Steric Parameters

Structure-Reactivity Relationship (SRR) modeling aims to predict the chemical reactivity of a molecule based on its computed properties. By combining the outputs from quantum chemical calculations, a predictive model of reactivity can be built.

Electronic Parameters: Information from the electronic structure analysis (6.1.2) is key. For example, the regions of negative potential on an MEP map are predicted to be the sites of electrophilic attack. Calculated atomic charges (e.g., Mulliken or NBO charges) can quantify the electron density on each atom, further refining predictions about reactive sites. researchgate.net The energies of the HOMO and LUMO can be used to predict how the molecule will interact with other reagents.

Steric Parameters: The optimized geometry (6.1.1) provides information on steric hindrance. The presence of the chloro and methoxy groups adjacent to the amine function will sterically influence how other molecules can approach and react with the amino group or the aromatic ring.

By correlating these computed parameters with known chemical reactions of similar compounds, a robust SRR model can be developed to predict the behavior of this compound in various chemical environments.

Cheminformatics and Virtual Screening for Derivative Design

The advancement of computational chemistry has opened new avenues for the rational design of novel molecules with desired properties, a process particularly relevant in fields such as drug discovery and materials science. For a scaffold such as 2-Amino-3-chloro-p-anisidine, cheminformatics and virtual screening are powerful tools to explore its chemical space and identify promising derivatives without the immediate need for exhaustive synthesis and experimental testing. This in-silico approach significantly accelerates the design-test-analyze cycle. nih.govnih.govresearchgate.net

The process begins with the creation of a virtual library of derivatives based on the 2-Amino-3-chloro-p-anisidine core. This is achieved by systematically modifying the parent structure, for instance, by introducing various functional groups at the amino or phenyl moieties. These modifications can be designed to modulate physicochemical properties such as solubility, lipophilicity, and electronic characteristics, which in turn can influence the biological activity or material properties of the derivatives.

Once the virtual library is established, computational tools are employed to predict the properties of each designed molecule. A key aspect of this is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for the development of bioactive compounds. nih.govresearchgate.net For example, online platforms and specialized software can be used to estimate parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes. nih.govnih.govresearchgate.net

A fundamental component of the initial screening is often the assessment of "drug-likeness," commonly evaluated using rules such as Lipinski's Rule of Five. nih.govresearchgate.net These rules provide a set of guidelines for the molecular properties that are typically associated with orally active drugs.

Table 1: Predicted Drug-Likeness Properties of Hypothetical 2-Amino-3-chloro-p-anisidine Derivatives

| Derivative | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Rule of Five Violations |

| Parent | 157.60 | 1.8 | 1 | 2 | 0 |

| Derivative A | 250.71 | 2.5 | 2 | 3 | 0 |

| Derivative B | 312.82 | 3.1 | 1 | 4 | 0 |

| Derivative C | 480.94 | 4.8 | 3 | 6 | 1 |

| Derivative D | 515.05 | 5.2 | 4 | 5 | 2 |

This table presents hypothetical data for illustrative purposes.

Following the initial filtering based on physicochemical properties, molecular docking is a widely used virtual screening technique to predict the binding affinity and orientation of the designed derivatives to a specific biological target, such as a protein receptor or enzyme. nih.govnih.govresearchgate.net This method computationally places each molecule from the virtual library into the binding site of the target and calculates a scoring function to estimate the strength of the interaction.

The results of molecular docking studies are typically presented in terms of binding energies or docking scores, where a more negative value indicates a more favorable interaction. nih.govnih.gov These studies can also reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov

Table 2: Hypothetical Molecular Docking Results of 2-Amino-3-chloro-p-anisidine Derivatives Against a Target Protein

| Derivative | Docking Score (kcal/mol) | Re-Rank Score (kcal/mol) | Interaction Energy (kcal/mol) |

| Parent | -5.2 | -65.8 | -80.1 |

| Derivative A | -7.8 | -90.3 | -112.5 |

| Derivative B | -8.5 | -105.1 | -130.7 |

| Derivative C | -6.1 | -78.4 | -95.3 |

| Derivative D | -5.9 | -72.9 | -90.2 |

This table presents hypothetical data for illustrative purposes.

The most promising candidates from virtual screening can then be subjected to more computationally intensive methods, such as molecular dynamics simulations. These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode. nih.govnih.govresearchgate.net

Applications of 2 Amine 3 Chloro P Anisidine in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the amino and chloro groups, along with the influence of the methoxy (B1213986) group, allows 3-Chloro-p-anisidine to serve as a versatile starting material or intermediate in the synthesis of more complex molecules. The amino group can undergo a wide range of reactions, such as diazotization, acylation, and alkylation, while the chloro substituent can participate in nucleophilic substitution or cross-coupling reactions.

For instance, a derivative of 3-chloro-p-anisidine is a key component in the synthesis of Rafoxanide, a halogenated salicylanilide (B1680751) used as an anthelmintic agent. The synthesis involves the preparation of 3-chloro-4-(4′-chlorophenoxy)aminobenzene, which is then reacted with 3,5-diiodosalicylic acid to form the final product. nih.gov This demonstrates how the anisidine core can be elaborated into a significantly more complex and biologically active molecule.

Precursor for Heterocyclic Compounds and Pharmacophore Scaffolds

Aromatic amines are fundamental precursors for the synthesis of a vast array of heterocyclic compounds, which form the core of many pharmaceuticals. While direct examples for 3-chloro-p-anisidine are not extensively documented in readily available literature, its structural analog, 3-fluoro-p-anisidine, is used to synthesize quinoline (B57606) derivatives via the Combes quinoline synthesis. ossila.com Quinolines are a critical pharmacophore scaffold found in numerous drugs. It is plausible that 3-chloro-p-anisidine could be employed in similar synthetic strategies to generate chlorinated quinoline analogs, which could exhibit unique biological properties. The primary amine functionality also allows for the preparation of azides, which are key reactants in copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form triazole-containing heterocycles. ossila.com

Integration into Polymeric Materials and Functional Organic Dyes

Substituted anilines, such as p-anisidine (B42471), are known precursors to conducting polymers and dyes. wikipedia.orgchemicalbook.com Polyaniline (PANI) and its derivatives are among the most studied conducting polymers due to their ease of synthesis, high conductivity, and environmental stability. nih.gov The properties of PANI can be tuned by substituting the benzene (B151609) ring. While specific research on poly(3-chloro-p-anisidine) is not widely reported, the incorporation of chloro and methoxy substituents onto the polymer backbone would be expected to influence its electronic properties, solubility, and processability. These modifications could lead to new materials for applications in sensors, corrosion inhibitors, and electronic devices.

In the realm of dyes, the amino group of 3-chloro-p-anisidine can be diazotized and coupled with various aromatic compounds to produce azo dyes. The chloro and methoxy substituents would act as auxochromes, modifying the color and fastness properties of the resulting dyes.

Ligand Design and Coordination Chemistry

The amino group and the potential for the methoxy oxygen to act as a donor site make 3-chloro-p-anisidine a candidate for ligand design in coordination chemistry. While specific complexes with 3-chloro-p-anisidine are not prominently featured in the literature, the broader class of substituted anilines is known to form complexes with various metal ions. The electronic and steric properties imparted by the chloro and methoxy groups could influence the coordination geometry, stability, and reactivity of the resulting metal complexes. Such complexes could have applications in catalysis, materials science, and as analytical reagents.

Application in Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. nih.govresearchgate.netnumberanalytics.com As a functionalized building block, 3-chloro-p-anisidine can be incorporated into these libraries. Its reactive amino group allows for its attachment to a solid support or for reaction with a variety of other building blocks in a systematic fashion. researchgate.net The presence of three distinct functional handles (amino, chloro, methoxy) provides multiple points for diversification, enabling the generation of a wide range of structurally related compounds from a single precursor. sigmaaldrich.com Although specific libraries based on 3-chloro-p-anisidine are not explicitly detailed, its properties make it a suitable candidate for such synthetic endeavors.

Development of Advanced Organic Sensors or Probes (Non-Biological)

The development of chemical sensors is a growing field, and functionalized aromatic compounds are often at the core of these devices. While there are no specific reports on the use of 3-chloro-p-anisidine as a sensor, a related isomer, 3-methoxyaniline, has been used to develop an electrochemical sensor. rsc.org A glassy carbon electrode modified with Ag2O@La2O3 nanosheets was used for the sensitive and selective detection of 3-methoxyaniline. rsc.org This suggests that substituted anisidines can be targeted and detected by appropriately designed sensor systems. Conversely, the chemical properties of 3-chloro-p-anisidine could be harnessed to design a sensor for other analytes. For example, its reaction with certain compounds could lead to a change in color or fluorescence, forming the basis of a colorimetric or fluorometric sensor. The anisidine value test, which uses p-anisidine to detect oxidation products in fats and oils, is a classic example of how an anisidine derivative can be used in a sensing application. wikipedia.org

Environmental Fate and Degradation Studies of 2 Amine 3 Chloro P Anisidine

Photolytic Degradation Pathways in Aquatic Systems